molecular formula C24H26ClNO3 B2879727 4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride CAS No. 1031367-64-2; 2108830-71-1

4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride

Cat. No.: B2879727
CAS No.: 1031367-64-2; 2108830-71-1
M. Wt: 411.93
InChI Key: WVIKMAFTKZTBFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC 70 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of MC 70 hydrochloride is carried out in specialized facilities equipped with advanced chemical reactors and purification systems. The process involves large-scale synthesis, followed by purification steps such as crystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

MC 70 hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce alkylated or acylated compounds.

Scientific Research Applications

MC 70 hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

MC 70 hydrochloride exerts its effects by inhibiting the activity of P-glycoprotein, thereby preventing the efflux of drugs from cells. This inhibition enhances the intracellular concentration of drugs, making them more effective. The compound targets the P-glycoprotein and BCRP pumps, interfering with their normal function and disrupting drug transport pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MC 70 hydrochloride is unique due to its high selectivity towards the BCRP pump and its potent inhibitory effects on P-glycoprotein. This selectivity makes it a valuable tool for studying drug resistance mechanisms and developing new therapeutic strategies .

Properties

IUPAC Name

4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3.ClH/c1-27-23-13-20-11-12-25(16-21(20)14-24(23)28-2)15-17-3-5-18(6-4-17)19-7-9-22(26)10-8-19;/h3-10,13-14,26H,11-12,15-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIKMAFTKZTBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=C(C=C4)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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